1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide

Antibacterial MIC Gram-negative

1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide (CAS 39205-83-9) is a synthetic, small-molecule antibacterial belonging to the 3-nitropyrazole-4-carboxamide class. Its structure features a pyrazole core bearing a 3-nitro group, a 4-carboxamide, and a 1-(2-hydroxyethyl) substituent.

Molecular Formula C6H8N4O4
Molecular Weight 200.15 g/mol
CAS No. 39205-83-9
Cat. No. B1212493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
CAS39205-83-9
Synonyms1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Molecular FormulaC6H8N4O4
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCO)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C6H8N4O4/c7-5(12)4-3-9(1-2-11)8-6(4)10(13)14/h3,11H,1-2H2,(H2,7,12)
InChIKeyLOIDMDPCSBUPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide (CAS 39205-83-9): A Differentiated Nitropyrazole Antibacterial for Procurement Evaluation


1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide (CAS 39205-83-9) is a synthetic, small-molecule antibacterial belonging to the 3-nitropyrazole-4-carboxamide class [1]. Its structure features a pyrazole core bearing a 3-nitro group, a 4-carboxamide, and a 1-(2-hydroxyethyl) substituent [1]. Among a series of nitropyrazoles, this compound was identified as the most antibacterially active analog, characterized by an antibacterial spectrum similar to nitrofurantoin but with lower inhibitory concentrations [1]. Key physicochemical properties include a molecular weight of 200.15 g/mol, aqueous solubility of 22–23 mg/mL, a melting point of 148–150 °C, and a predicted LogP of -1.92 [1] .

Procurement Alert: Why 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide Cannot Be Replaced by Generic Nitropyrazole Analogs


Substitution of 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide with other in-class 3-nitropyrazole-4-carboxamides is not supported by structure-activity relationship (SAR) data. The nature of the N1 substituent is a critical determinant of antibacterial potency: the 2-hydroxyethyl group is required for maximal activity, as revealed by a systematic SAR study [1]. Analogs such as the unsubstituted 3-nitro-1H-pyrazole-4-carboxamide or 1-ethyl-3-nitro-1H-pyrazole-4-carboxamide are structurally very close but do not reproduce the same spectrum and potency [2] [3]. Procurement of a generic “nitropyrazole carboxamide” without precise structural verification introduces the risk of selecting a compound with markedly inferior antibacterial performance. The quantitative evidence below defines the specific advantages tied to the correct N1 substitution.

Quantitative Differentiation of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide for Procurement Decisions


In Vitro Antibacterial Potency (MIC) Against Key Gram-Negative Pathogens vs. Nitrofurantoin

1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide demonstrates consistently lower minimal inhibitory concentrations (MICs) than nitrofurantoin against several clinically relevant Gram-negative species. Against Citrobacter freundii, the MIC is 8-fold lower, and against Haemophilus influenzae it is 8-fold lower. The difference is most pronounced against Diplococcus pneumoniae, where the MIC is 32-fold lower. Against Serratia sp., the compound retains meaningful activity (MIC 32 µg/mL) while nitrofurantoin is essentially inactive (>128 µg/mL) [1]. These data establish a clear potency advantage for the target compound over its clinical comparator.

Antibacterial MIC Gram-negative Nitropyrazole

In Vivo Efficacy (ED50) in Experimental Murine Infection Models vs. Nitrofurantoin

In experimental bacterial infections in mice, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide yields substantially lower 50% effective doses (ED50) compared to nitrofurantoin. Against Escherichia coli O127, the ED50 of the nitropyrazole is 35.8 mg/kg×2 compared to >83 mg/kg×2 for nitrofurantoin, representing at least a 2.3-fold potency improvement. The advantage is even larger against Citrobacter freundii CF17 (ED50 28.7 vs. >166 mg/kg×2, >5.8-fold) and Klebsiella pneumoniae KL 3 (ED50 23.6 vs. >83 mg/kg×2, >3.5-fold). Against Diplococcus pneumoniae Park I, the ED50 is 3.7 mg/kg×2 versus 83 mg/kg×2 for nitrofurantoin, a 22.4-fold superiority [1]. These in vivo data confirm that the superior in vitro potency translates into significantly greater therapeutic efficacy.

In vivo efficacy ED50 Mouse infection model Nitropyrazole

Aqueous Solubility Advantage Over Nitrofurantoin Enabling Formulation Flexibility

1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide exhibits an aqueous solubility of 22–23 mg/mL at ambient temperature [1]. In contrast, nitrofurantoin is practically insoluble in water, with a reported solubility of <0.01 g/100 mL (approximately <0.1 mg/mL) . This >200-fold solubility difference has direct implications for oral absorption and formulation development. The high aqueous solubility of the target compound contributes to its rapid and extensive urinary excretion (87% recovery in 24 h in dogs), a property essential for urinary tract infection (UTI) agents [1].

Aqueous solubility Formulation Biopharmaceutics Nitropyrazole

Reduced Serum Protein Binding and Detectable Blood Concentrations Compared to Nitrofurantoin

A critical pharmacokinetic differentiation between 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide and nitrofurantoin lies in serum protein binding and consequent blood detectability. The nitropyrazole is only 20% bound to serum proteins, allowing ready detection of antibacterial activity in blood following oral administration (peak blood concentration of 5.8 µg/mL in mice at 30 min after 20 mg/kg p.o.) [1]. In contrast, nitrofurantoin is so highly serum-protein-bound that its concentrations in blood are not detectable by standard microbiological assay methods [1]. The unbound fraction of the target compound—the pharmacologically active moiety—is thus substantially higher, which is a plausible explanation for the compound's superior in vivo efficacy [1].

Protein binding Pharmacokinetics Serum concentration Nitropyrazole

Acute Oral Toxicity (LD50) in Mice: A Favorable Therapeutic Index Indicator

The acute oral toxicity of 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide in mice is markedly low, with an LD50 of 3,187 ± 242 mg/kg [1]. For context, this is approximately 3-fold higher than the LD50 of nitrofurantoin in mice, which has been reported at approximately 1,000 mg/kg orally [2]. When combined with the ED50 data (e.g., ED50 of 35.8 mg/kg×2 against E. coli), a large therapeutic window is evident. The low acute toxicity extends to rats (oral LD50 >3,650 mg/kg) and dogs (>200 mg/kg, the highest dose tested) [1]. This favorable acute safety profile, coupled with high in vivo potency, supports selection of this compound for further toxicological evaluation.

Acute toxicity LD50 Safety Nitropyrazole

Optimal Substituent Confirmation: The 2-Hydroxyethyl Group as the Activity-Determining Moiety in the Nitropyrazole Class

A structure-activity study of the nitropyrazole series established that the N1 substituent must be two carbons in length and bear a functional group in a straight-chain arrangement for optimal antibacterial activity [1]. The 2-hydroxyethyl compound was explicitly identified as exhibiting the greatest antibacterial activity among all analogs studied [1]. This finding is consistent with patent disclosures that list numerous N1-substituted 3-nitropyrazole-4-carboxamides (e.g., 1-ethyl, 1-methyl, 1-propyl) but designate the 1-(2-hydroxyethyl) variant as a preferred embodiment [2]. Although quantitative MIC data for each individual analog are not publicly available in a single head-to-head table, the class-level SAR conclusion—that the 2-hydroxyethyl group is uniquely optimal—is drawn from the original medicinal chemistry effort [1] [2].

SAR Structure-activity relationship N1-substituent Nitropyrazole

Application Scenarios for 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide Based on Quantitative Differentiation


Urinary Tract Anti-Infective Lead Optimization: High Urinary Recovery and Solubility

The compound's high aqueous solubility (22–23 mg/mL) and 87% urinary recovery within 24 h in dogs [1] make it an attractive lead scaffold for developing new urinary tract anti-infectives. Unlike nitrofurantoin, which suffers from extremely low water solubility and consequently erratic absorption, this nitropyrazole achieves high and sustained concentrations in urine (>1,000 µg/mL in mice after a 20 mg/kg oral dose) [1]. This property addresses a key limitation of current UTI therapeutics and supports selection for programs targeting urinary tract infections where high local drug concentrations are required for efficacy.

Preclinical Antibacterial Candidate Selection: Combined In Vitro Potency and In Vivo Efficacy Superiority

For drug discovery programs seeking a next-generation synthetic antibacterial, the compound offers a validated data package showing consistent superiority over nitrofurantoin in both MIC (4- to 32-fold lower against key Gram-negatives) and ED50 (2.3- to >22.4-fold lower in mouse infection models) [1]. The combination of higher intrinsic potency and greater in vivo efficacy reduces the risk of advancing a compound that fails at the in vivo proof-of-concept stage, thus improving the efficiency of the preclinical pipeline.

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Compound: Low Protein Binding and Predictable Exposure

With only 20% serum protein binding and measurable blood concentrations after oral dosing, this compound can serve as a reference tool for PK/PD modeling of nitropyrazole antibacterials [1]. Its low binding minimizes the confounding effect of variable free fraction across species, enabling more predictable translation of in vitro potency to in vivo effect. Research groups investigating the relationship between free-drug AUC/MIC ratios and antibacterial efficacy may select this compound to reduce pharmacokinetic variability in translational studies.

Chemical Biology Probe for Nitropyrazole Mechanism-of-Action Studies

The well-characterized antibacterial profile and favorable physicochemical properties (solubility, stability, low protein binding) position this compound as a useful chemical probe for investigating the mechanism of action of nitropyrazole antibacterials. Unlike nitrofurantoin, which has multiple proposed mechanisms and formulation-dependent bioavailability, the simpler and more predictable behavior of this nitropyrazole facilitates controlled experiments aimed at target identification and resistance mechanism elucidation.

Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.